2,2,4,4-Tetramethyl-1,3-cyclobutanediol

Overview

Description

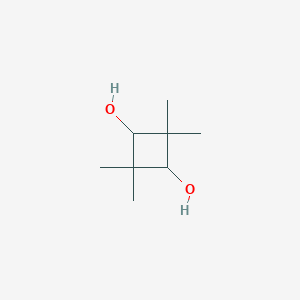

2,2,4,4-Tetramethyl-1,3-cyclobutanediol is an aliphatic diol with the chemical formula C8H16O2. It is a crystalline white solid with a melting point of 126 to 134 °C and a boiling point of 210 to 215 °C . This compound is produced as a mixture of cis- and trans-isomers, depending on the relative stereochemistry of the hydroxyl groups . It is primarily used as a monomer for the synthesis of polymeric materials, often as an alternative to bisphenol A in the production of polyesters .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol typically involves the pyrolysis of isobutyric anhydride followed by hydrogenation of the resulting 2,2,4,4-tetramethylcyclobutanedione . The process can be summarized in the following steps:

Pyrolysis of Isobutyric Anhydride: Isobutyric anhydride is pyrolyzed to form dimethylketene.

Dimerization: Dimethylketene dimerizes to form 2,2,4,4-tetramethylcyclobutanedione.

Hydrogenation: The resulting 2,2,4,4-tetramethylcyclobutanedione is hydrogenated to produce this compound.

Industrial Production Methods

Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and efficiency. For example, a method disclosed in a patent involves dissolving isobutyryl chloride in an organic solvent, adding triethylamine and zinc powder, heating until reflux, and then hydrogenating the resulting product under the action of a catalyst .

Chemical Reactions Analysis

Types of Reactions

2,2,4,4-Tetramethyl-1,3-cyclobutanediol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a catalyst such as palladium or platinum is commonly used.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or other reduced derivatives.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Tritan™ Copolyester Production

One of the most significant applications of TMCBD is in the production of Eastman Tritan™ copolyester. Tritan is known for its:

- High impact resistance

- Optical clarity

- Thermal stability

- Biodegradability

- BPA-free formulation

TMCBD contributes to these properties by enhancing the overall performance of the copolyester compared to traditional BPA-based materials .

Dental Materials

TMCBD is also utilized in dental materials due to its favorable mechanical properties and biocompatibility. Polymers derived from TMCBD exhibit:

- High impact resistance

- Optical clarity

- Thermal stability

These characteristics make TMCBD-based materials suitable for dental applications where durability and aesthetics are critical .

Environmental Considerations

Research indicates that TMCBD does not exhibit androgenic or estrogenic activity, making it a safer alternative to some traditional monomers used in plastics. This property is particularly important given the increasing scrutiny on chemical safety in consumer products .

Performance Comparison Table

| Property | Tritan™ Copolyester with TMCBD | Traditional BPA-based Polyester |

|---|---|---|

| Impact Resistance | High | Moderate |

| Optical Clarity | Excellent | Good |

| Thermal Stability | High | Moderate |

| Biodegradability | Yes | No |

Case Study: Tritan™ Copolyester

Objective: To evaluate the performance of Tritan copolyester in various applications.

Methodology:

- Samples were tested for impact resistance, clarity, and thermal stability.

- Comparative analysis was conducted against conventional BPA-based materials.

Results:

- Tritan samples demonstrated superior impact resistance (up to 50% higher) compared to BPA-based counterparts.

- Optical clarity remained above 90% transmission across various wavelengths.

Mechanism of Action

The mechanism of action of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol primarily involves its role as a monomer in polymerization reactions. The compound’s rigid cyclobutane ring structure prevents the formation of cyclic structures, allowing for the synthesis of linear, high-performance polyesters . The hydroxyl groups participate in esterification reactions, forming strong covalent bonds with diacids to create polymer chains .

Comparison with Similar Compounds

Similar Compounds

Bisphenol A (BPA): A common monomer used in polycarbonate production but has endocrine-disrupting properties.

Cyclohexanedimethanol (CHDM): Another diol used in polyester synthesis, but with a less rigid structure compared to 2,2,4,4-Tetramethyl-1,3-cyclobutanediol.

Uniqueness

This compound is unique due to its rigid cyclobutane ring structure, which imparts superior thermal and mechanical properties to the resulting polyesters. Unlike bisphenol A, it does not exhibit endocrine-disrupting effects, making it a safer alternative for consumer products .

Biological Activity

2,2,4,4-Tetramethyl-1,3-cyclobutanediol (CBDO) is an aliphatic diol characterized by a rigid cyclobutane structure. It is primarily utilized as a monomer in the synthesis of polyesters and has gained attention as a potential alternative to bisphenol A (BPA) due to its favorable thermal and mechanical properties. This article explores the biological activity of CBDO, focusing on its toxicological profile, potential applications in polymer science, and any relevant case studies.

CBDO exists as a mixture of cis and trans isomers, which influences its physical and chemical properties. The compound's structure allows for high thermal stability and mechanical rigidity, making it suitable for various industrial applications.

| Property | Value |

|---|---|

| Molecular Weight | 200.2 g/mol |

| Melting Point | 148 °C |

| Isomeric Composition | Mixture of cis and trans |

Toxicology

Research into the toxicological effects of CBDO is limited but suggests that it may not exhibit the same endocrine-disrupting properties associated with BPA. Studies indicate that CBDO does not show significant carcinogenic or toxic effects when used in consumer products. However, comprehensive long-term studies are still lacking.

- Acute Toxicity : Initial assessments indicate low acute toxicity levels in animal models.

- Chronic Exposure : Limited data suggest that chronic exposure may not lead to significant adverse effects compared to BPA derivatives.

Applications in Polymer Science

CBDO is primarily used to produce thermoplastic polyesters known for their impact resistance and thermal stability. These properties make them suitable for applications in consumer goods, medical devices, and packaging materials.

- Polyester Production : CBDO is often copolymerized with flexible diols to create high-performance materials with enhanced ductility and transparency.

- BPA Replacement : As a BPA alternative, CBDO-based polymers are marketed as safer options for food contact materials.

Study 1: Synthesis and Characterization

A study conducted by Naylor (1970) explored the esterification of CBDO using monochloroacetic acid without traditional acid catalysts. The research confirmed the successful formation of esters from both cis and trans isomers through nuclear magnetic resonance (NMR) spectroscopy.

Study 2: Mechanical Properties

Research published in Polymer Science highlighted that polyesters derived from CBDO exhibited superior mechanical properties compared to conventional polyesters. The study demonstrated that the rigidity of CBDO contributes to improved impact resistance while maintaining flexibility when blended with other diols.

Research Findings

- Thermal Stability : CBDO-derived polyesters show excellent thermal stability up to 250 °C without significant degradation.

- Mechanical Strength : The tensile strength of CBDO-based polymers was found to be significantly higher than those made from traditional BPA-based materials.

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of CBDO critical for polymer synthesis?

CBDO (C₈H₁₆O₂) is a rigid, aliphatic diol with a cyclobutane backbone substituted with four methyl groups and two hydroxyl groups in the 1,3-positions. Key properties include:

-

Molecular rigidity : The cyclobutane ring and methyl substituents restrict conformational mobility, enhancing polymer chain stiffness .

-

Hydrogen-bonding capacity : Two secondary hydroxyl groups enable intermolecular interactions, influencing crystallization and thermal stability .

-

Physical constants :

Property Value Source Melting point 126–129°C Boiling point 210–215°C Solubility Polar solvents (e.g., DMF, THF)

Q. What synthetic routes are commonly used to produce CBDO?

The primary industrial method involves hydrogenation of 2,2,4,4-tetramethyl-1,3-cyclobutanedione (CBDK) using Ru/C catalysts under H₂ pressure. Key steps:

Catalytic hydrogenation : CBDK is reduced to CBDO with >95% yield.

Isomer separation : Mixtures of cis and trans isomers are separated via fractional crystallization .

Experimental optimization: Kinetic studies show activation energies of 34.7 kJ/mol (CBDK → intermediate) and 47.9 kJ/mol (intermediate → CBDO) .

Q. How does CBDO improve the thermal properties of polyesters compared to BPA-based polymers?

CBDO-based polyesters exhibit higher glass transition temperatures (Tg) due to restricted chain mobility from the rigid cyclobutane unit. For example:

- Poly(ethylene terephthalate) (PET) modified with 30 mol% CBDO shows a Tg increase from 75°C to ~120°C .

- Enhanced thermal stability (decomposition temperature >350°C) makes CBDO suitable for high-temperature applications .

Advanced Research Questions

Q. What are the challenges in designing CBDO-containing copolymers with balanced mechanical and thermal properties?

- Crystallinity vs. amorphous behavior : High CBDO content (>40 mol%) reduces crystallinity, leading to amorphous materials with improved transparency but lower tensile strength. Solutions include blending with flexible diols (e.g., ethylene glycol) .

- Phase separation : Incompatibility between CBDO and aromatic diacids (e.g., terephthalic acid) can cause phase separation. Reactive compatibilizers (e.g., titanium catalysts) mitigate this .

Q. How do spectroscopic and rheological methods resolve contradictions in CBDO-polymer cure kinetics?

- FTIR and DSC : Track hydroxyl consumption and Tg evolution during curing. For example, CBDO-polyurethane systems show two-stage curing: rapid initial crosslinking (0–60 min) followed by slow vitrification .

- Rheological contradictions : Discrepancies in melt viscosity (e.g., CBDO vs. BPA polyesters) are resolved by correlating shear-thinning behavior with CBDO’s rigid backbone using Cox-Merz plots .

Q. What methodologies address discrepancies in catalytic hydrogenation efficiency for CBDK → CBDO?

- Competitive adsorption : CBDK and H₂ compete for active Ru sites, reducing reaction rates at high H₂ pressures (>5 bar). Kinetic modeling (Langmuir-Hinshelwood) optimizes pressure and temperature .

- Catalyst deactivation : Sulfur impurities in CBDK poison Ru/C. Pre-treatment with chelating agents (e.g., EDTA) restores >90% activity .

Q. How does CBDO impact the environmental stability of polyesters in biomedical applications?

- Hydrolytic resistance : CBDO’s hydrophobic methyl groups reduce water absorption (<0.5 wt%) compared to BPA-based polymers (2–3 wt%), critical for implantable devices .

- UV stability : Accelerated aging tests (ASTM G154) show CBDO-polyesters retain >80% tensile strength after 500 h UV exposure, versus <50% for BPA analogs .

Q. Critical Research Gaps

- Long-term biocompatibility : Limited in vivo data on CBDO-polyesters for medical devices .

- Scalable isomer separation : Industrial-scale separation of cis/trans CBDO remains energy-intensive .

Properties

IUPAC Name |

2,2,4,4-tetramethylcyclobutane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-7(2)5(9)8(3,4)6(7)10/h5-6,9-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQXGHZNSUOHCLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C1O)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044908, DTXSID301263004 | |

| Record name | 2,2,4,4-Tetramethylcyclobutane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-2,2,4,4-Tetramethyl-1,3-cyclobutanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301263004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,3-Cyclobutanediol, 2,2,4,4-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3010-96-6, 2694-23-7, 3039-96-1 | |

| Record name | Tetramethyl-1,3-cyclobutanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3010-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,4,4-Tetramethyl-1,3-cyclobutanediol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002694237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,4,4-Tetramethylcyclobutane-1,3-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003010966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,4,4-Tetramethyl-1,3-cyclobutanediol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003039961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC92373 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92373 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3010-96-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46473 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Cyclobutanediol, 2,2,4,4-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2,4,4-Tetramethylcyclobutane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-2,2,4,4-Tetramethyl-1,3-cyclobutanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301263004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,4,4-tetramethylcyclobutane-1,3-diol, mixed isomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,4,4-tetramethylcyclobutane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,4,4-TETRAMETHYL-1,3-CYCLOBUTANEDIOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7WK40I307 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2,4,4-TETRAMETHYL-1,3-CYCLOBUTANEDIOL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3G697089H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.